Rifamycin YS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin YS is a member of the rifamycin class of antibiotics, which are derived from the bacterium Amycolatopsis mediterranei. These compounds are known for their potent antibacterial activity, particularly against Gram-positive bacteria and mycobacteria, including Mycobacterium tuberculosis. This compound is notable for its role in the treatment of various bacterial infections and its unique chemical structure, which includes a naphthoquinone core linked to an aliphatic ansa chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rifamycin YS typically involves the fermentation of Amycolatopsis mediterranei under controlled conditions. The process includes the following steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium, where it produces rifamycin B.
Chemical Modification: Rifamycin B is then chemically modified through oxidation and other reactions to produce this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the product is extracted and purified using techniques such as solvent extraction, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Rifamycin YS undergoes various chemical reactions, including:
Oxidation: Conversion of rifamycin B to this compound involves oxidation reactions.
Reduction: Reduction reactions can modify the quinone moiety of this compound.
Substitution: Substitution reactions can occur at different positions on the ansa chain or the naphthoquinone core.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Rifamycin S: A product of further oxidation.
Rifamycin SV: A reduced form of this compound.
Scientific Research Applications
Rifamycin YS has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the chemistry of ansa-chain antibiotics.
Biology: Investigated for its effects on bacterial RNA polymerase.
Medicine: Used in the treatment of tuberculosis and other bacterial infections.
Industry: Employed in the development of new antibiotics and as a standard in antimicrobial susceptibility testing.
Mechanism of Action
Rifamycin YS exerts its antibacterial effects by inhibiting bacterial RNA polymerase. This enzyme is crucial for the transcription of DNA into RNA, and its inhibition prevents the synthesis of essential proteins, leading to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain.
Comparison with Similar Compounds
Rifampin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Used primarily for the treatment of mycobacterial infections in patients with HIV.
Rifapentine: Has a longer half-life than rifampin, allowing for less frequent dosing.
Uniqueness of Rifamycin YS: this compound is unique due to its specific chemical structure and its potent activity against a broad spectrum of bacteria. Its ability to inhibit bacterial RNA polymerase with high specificity makes it a valuable tool in both clinical and research settings.
Properties
CAS No. |
16783-93-0 |
---|---|
Molecular Formula |
C37H43NO13 |
Molecular Weight |
709.7 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15S,16S,19E,21Z)-2,15,18-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23,27,29-pentaoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H43NO13/c1-16-11-10-13-36(7,47)33(44)20(5)28(41)18(3)31(50-21(6)39)17(2)24(48-9)12-14-49-37(8)34(45)27-25-23(40)15-22(38-35(16)46)30(43)26(25)29(42)19(4)32(27)51-37/h10-15,17-18,20,24,28,31,41-42,47H,1-9H3,(H,38,46)/b13-10+,14-12+,16-11-/t17-,18-,20+,24+,28+,31-,36?,37+/m1/s1 |
InChI Key |
ZAUYIAOZIVGSPK-HLSKMVHYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C\C=C\C(C(=O)[C@H]([C@H]([C@H]([C@@H]1OC(=O)C)C)O)C)(C)O)/C)O)C)C)OC |
Canonical SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(=O)C(C(C(C1OC(=O)C)C)O)C)(C)O)C)O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.